molecular formula C6H4BrClOS B1271671 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone CAS No. 57731-17-6

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Cat. No.: B1271671
CAS No.: 57731-17-6
M. Wt: 239.52 g/mol
InChI Key: YIKFQMAUWNYCHK-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H4BrClOS. It is a halogenated thiophene derivative, characterized by the presence of both bromine and chlorine atoms on the thiophene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone typically involves the bromination of 1-(5-chlorothiophen-2-yl)ethanone. A common method includes the use of bromine or hydrogen bromide in the presence of a solvent such as chloroform. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, altering their function .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chlorothiophene: Another halogenated thiophene derivative used in organic synthesis.

    3-Bromo-5-chlorothiophene-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    2,5-Dichlorothiophene-3-carboxylic acid: Utilized in the synthesis of dyes and other organic compounds.

Uniqueness

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms on the thiophene ring makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-(5-chlorothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClOS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKFQMAUWNYCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366304
Record name 2-Bromo-1-(5-chlorothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57731-17-6
Record name 2-Bromo-1-(5-chlorothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromoacetyl)-5-chlorothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of bromine (18.90 g, 118 mmol) in chloroform is added to a solution of 2-acetyl-5-chlorothiophene (19.00 g, 118 mmol) in chloroform at 40°-45° C. The reaction mixture is stirred at room temperature for two hours and diluted with water. The organic layer is separated, dried over MgSO4 and concentrated in vacuo to give a solid. The solid is slurried in an ether/hexane solution, filtered and dried to give the title product as a solid (12.20 g, mp 68°-70° C.).
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19 g
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ether hexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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